molecular formula C20H17F3N2O B3643032 (E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

(E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B3643032
M. Wt: 358.4 g/mol
InChI Key: MBRHWDNULYYLCN-LGMDPLHJSA-N
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Description

(E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring and a trifluoromethyl group

Preparation Methods

The synthesis of (E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the preparation of an intermediate compound, often involving the reaction of 4-morpholin-4-ylbenzaldehyde with a suitable reagent.

    Addition of the trifluoromethyl group: The intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.

    Formation of the enenitrile: The final step involves the formation of the enenitrile moiety through a condensation reaction with an appropriate nitrile source under specific reaction conditions.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

(E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the phenyl rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O/c21-20(22,23)18-5-3-16(4-6-18)17(14-24)13-15-1-7-19(8-2-15)25-9-11-26-12-10-25/h1-8,13H,9-12H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRHWDNULYYLCN-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
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(E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
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(E)-3-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

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